Gris-PEG

Description

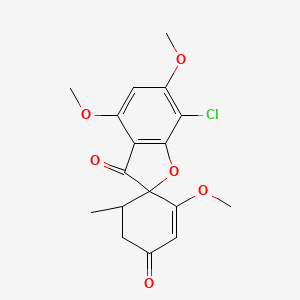

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859239 | |

| Record name | 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-11-3, 78739-00-1 | |

| Record name | Spiro(benzofuran-2(3H),1'-(2)cyclohexene)-3,4'-dione, 7-chloro-2',4,6-trimethoxy-6'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | griseofulvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | griseofulvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of Griseofulvin

Early Isolation and Characterization from Penicillium griseofulvum

Griseofulvin (B1672149) (C₁₇H₁₇ClO₆) was first discovered and isolated in 1939 by Oxford, Raistrick, and Simonart from the soil fungus Penicillium griseofulvum. wikipedia.orgtaylorandfrancis.comnih.govdtu.dk This discovery was part of broader screening efforts in the 1940s to identify new fungal molecules with antibiotic properties, spurred by the success of penicillin. taylorandfrancis.com The initial isolation yielded a white, crystalline powder with a slightly bitter taste. frontiersin.org

The structural elucidation of this complex molecule was a significant undertaking. Initial analysis relied on methods such as IR and UV spectroscopy, as well as combustion analysis of its derivatives and degradation products. dtu.dk The fundamental A-B-C ring system of the molecule was correctly proposed in 1951 by Grove and his colleagues. dtu.dkjst.go.jp Further crystallographic studies using X-ray and UV spectroscopy later confirmed the complete crystal structure of griseofulvin. nih.gov The biosynthesis of griseofulvin begins with the creation of a 14-carbon poly-β-keto chain by a polyketide synthase (PKS). wikipedia.org This chain undergoes cyclization and aromatization to form a benzophenone (B1666685) intermediate, which is then methylated to yield griseophenone (B13407120) C. wikipedia.org Subsequent steps involving a stereospecific radical coupling and O-methylation form the characteristic grisan skeleton with a spiro center. wikipedia.org

Over the years, researchers have identified that griseofulvin is produced by numerous species within the Penicillium genus and other ascomycetes. nih.govdtu.dk

Historical Significance in Natural Product Chemistry

The discovery and characterization of griseofulvin hold a notable place in the history of natural product chemistry. It was one of the first antifungal natural products identified from filamentous fungi. dtu.dkresearchgate.net Its unique spirobenzofuranone structure presented a considerable challenge to chemists of the era, and its successful elucidation was a milestone in structural analysis. dtu.dkiucr.org

In the decade following its initial discovery, a significant breakthrough occurred when Brian and Hemming in 1947 identified a metabolite from Penicillium janczewskii which they named the "curling factor". nih.gov This substance was observed to cause an unusual curling of the hyphae of the plant pathogen Botrytis allii. nih.gov It was later demonstrated that this "curling factor" was, in fact, chemically and biologically identical to griseofulvin. nih.govdtu.dk This finding expanded the known biological activities and sources of the compound.

Further research led to the isolation of related natural analogs, including dechlorogriseofulvin (B1670131) in 1953 and 7-bromo-7-dechloro-griseofulvin in 1954, which provided additional insights into the structure-activity relationships of this class of compounds. dtu.dk The complex structure of griseofulvin also made it an interesting target for total synthesis, a challenge that further spurred advances in synthetic organic chemistry. dtu.dk

Initial Biological Observations and Pre-Medicinal Applications

Initial investigations into griseofulvin's biological activity revealed its potent antifungal properties. researchgate.net The compound was found to interfere with the mitotic spindle in fungal cells by binding to tubulin, thereby disrupting microtubule function and inhibiting mitosis. wikipedia.orgchemicalbook.comwho.int This mechanism of action, which is distinct from many other antimicrobial agents, made it a subject of considerable scientific interest. dtu.dk

Before its potential in human or animal medicine was realized, griseofulvin was explored for agricultural applications. chemicalbook.com It was developed as a systemic therapy to combat fungal diseases in plants, such as Botrytis infections in lettuce and Alternaria blight in tomatoes. jst.go.jpchemicalbook.com This use as a crop protectant to prevent fungal colonization represented its first practical application. nih.gov However, its use in horticulture was limited due to the high cost of production at the time. chemicalbook.com

The transition to medicinal applications began in 1958 when it was demonstrated to be effective in laboratory animal models against dermatophytic fungi like Microsporum canis and Trichophyton mentagrophytes. taylorandfrancis.comchemicalbook.com This pivotal research paved the way for its development as the first oral agent for treating superficial fungal infections, known as dermatophytoses, in humans and animals. dtu.dkresearchgate.net

Biosynthesis of Griseofulvin

Fungal Producers and Associated Taxa

Griseofulvin (B1672149) is primarily produced by filamentous fungi, with the most well-known and commercially utilized species being Penicillium griseofulvum. nih.govrxlist.com Historically, it was first isolated from Penicillium griseofulvum Dierckx. nih.gov However, a variety of other fungal species have also been identified as producers of this antifungal compound.

| Fungal Genus | Producing Species (Examples) |

| Penicillium | P. griseofulvum, P. aethiopicum, P. allii, P. arenicola, P. brefeldianum, P. canescens, P. chrysogenum, P. coprophilum, P. dipodomyis, P. duninii, P. expansum, P. fagi, P. flexuosum, P. hordei, P. janczewskii, P. lanosum, P. kapuscinskii, P. mali, P. melinii, P. montanense, P. nigricans, P. obscurum, P. patulum, P. polonicum, P. puberulum, P. raciborskii, P. raistrickii, P. resticulosum, P. solitum, P. tricolor, P. urticae, P. viridicatum, P. waksmanii, P. westlingii |

| Aspergillus | A. versicolor |

| Nigrospora | N. oryzae |

| Xylaria | Species within this genus have been reported as producers. |

Polyketide Biosynthetic Pathway Delineation

The biosynthesis of griseofulvin is a classic example of a polyketide pathway. nih.govwebmd.com Polyketides are a diverse group of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units.

The assembly of the griseofulvin backbone is initiated by a polyketide synthase (PKS) enzyme. nih.govwebmd.com This process begins with a starter unit, typically acetyl-CoA, which is then extended by the sequential addition of seven malonyl-CoA extender units. nih.govwebmd.com This chain-building process results in a linear heptaketide chain that serves as the foundational structure for subsequent modifications. nih.gov

Following the formation of the heptaketide chain by the PKS, a series of enzymatic modifications occur to transform the linear precursor into the final griseofulvin molecule. nih.govdrugs.com These steps include:

Cyclization and Aromatization: The polyketide chain undergoes an intramolecular aldol (B89426) condensation to form an aromatic ring system. nih.gov This process is catalyzed by a specific cyclase/aromatase domain within the PKS or by a separate enzyme.

Chlorination: A key step in the biosynthesis is the chlorination of the aromatic ring, which is catalyzed by a flavin-dependent halogenase. nih.gov This step is crucial for the biological activity of griseofulvin.

Oxidative Coupling: The grisane skeleton of griseofulvin is formed through a key oxidative coupling reaction, which is catalyzed by a cytochrome P450 monooxygenase. nih.gov This reaction forms the characteristic spirocyclic structure.

Methylation: The final steps in the pathway involve O-methylation at specific positions on the aromatic ring, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govdrugs.com

The genes responsible for griseofulvin biosynthesis are organized into a contiguous cluster on the fungal chromosome. nih.govdrugs.com This biosynthetic gene cluster (BGC) typically contains the genes encoding the polyketide synthase, the halogenase, the cytochrome P450 monooxygenase, methyltransferases, and other necessary enzymes. nih.govdrugs.com The presence of these genes in a cluster allows for their co-regulation, ensuring the coordinated production of the enzymes required for the biosynthetic pathway. nih.gov Analysis of these gene clusters in different producing fungi has provided significant insights into the evolution and diversity of griseofulvin biosynthesis. nih.govdrugs.com

Regulation of Griseofulvin Biosynthesis

The production of griseofulvin by fungi is tightly regulated and is influenced by various environmental and nutritional cues. nih.gov

Nutritional factors play a significant role in modulating the biosynthesis of griseofulvin. nih.gov The availability of specific carbon and nitrogen sources can either enhance or repress the production of the antibiotic. For instance, the concentration of glucose in the growth medium is known to have a profound effect on the expression of the griseofulvin biosynthetic genes. nih.gov High concentrations of glucose often lead to catabolite repression, which downregulates the production of secondary metabolites like griseofulvin. nih.gov Conversely, the depletion of readily available carbon sources can trigger the expression of the biosynthetic genes and lead to increased griseofulvin production. nih.gov The type and concentration of the nitrogen source also influence the yield of the antibiotic. nih.gov

Griseofulvin, a polyketide-derived secondary metabolite, is primarily produced by the fungus Penicillium griseofulvum. nih.gov The biosynthesis of this complex organic molecule involves a series of enzymatic reactions encoded by a cluster of genes known as the griseofulvin biosynthetic gene cluster (gsf BGC). nih.gov The pathway begins with the condensation of acetyl-CoA and malonyl-CoA, leading to the formation of a heptaketide backbone, which then undergoes a series of modifications to yield the final griseofulvin molecule. nih.gov

The core of the biosynthetic pathway is initiated by a nonreducing polyketide synthase (NR-PKS) designated as gsfA. nih.gov This enzyme facilitates the combination of one acetyl-CoA starter unit with six malonyl-CoA extender units to assemble the heptaketide chain. nih.gov Following the synthesis of the polyketide backbone, a series of tailoring enzymes, including O-methyltransferases (gsfB, gsfC, gsfD), a halogenase (gsfI), a P450 oxygenase (gsfF) for spirocycle formation, and an enoyl reductase (gsfE), act sequentially to modify the intermediate compounds. nih.govnih.gov

Key steps in the biosynthetic pathway include the methylation of phenolic groups, chlorination of the aromatic ring, and the characteristic spirocyclic ring formation. researchgate.netdtu.dk The final steps involve further methylation and reduction reactions to produce griseofulvin. nih.gov The genes encoding these enzymes are located in the gsf gene cluster, and the deletion of essential genes such as gsfA or gsfI has been shown to disrupt the production of griseofulvin. nih.gov

Environmental Parameters Affecting Yield

The production of griseofulvin is significantly influenced by various environmental and nutritional factors. Optimization of these parameters in fermentation processes is crucial for maximizing the yield of this antifungal compound. Key factors that have been studied for their impact on griseofulvin biosynthesis include the composition of the culture medium, pH, temperature, and aeration.

Nutritional Factors:

The carbon and nitrogen sources in the fermentation medium play a pivotal role in regulating griseofulvin production. Rich media containing glucose, acetate, and succinate (B1194679) have been shown to increase the yield. nih.gov The concentration of nitrogen is also a critical factor, with levels below 0.04 g% or above 0.4 g% potentially inhibiting biosynthesis. nih.gov Studies have demonstrated that both carbon and nitrogen availability can act as environmental stimuli that regulate the expression of the griseofulvin gene cluster. nih.govresearchgate.net

The following table summarizes the findings of a study on the production of griseofulvin by Penicillium fellutanum in different media:

| Medium | Biomass Production ( g/100ml ) | Griseofulvin Production (mg/100ml) |

| Semi-solid medium | 2.36 | 86 |

| Potato Dextrose Agar (PDA) | 1.88 | 32 |

| Minimal medium | 1.52 | 56 |

Data sourced from a study on Griseofulvin production by Penicillium fellutanum. allresearchjournal.com

Physicochemical Factors:

The pH of the culture medium is another critical parameter, with the highest yields of griseofulvin being observed in a pH range of 5.5 to 6.0. nih.govfirsthope.co.in Temperature also affects fungal growth and metabolite production, with a typical range of 24-28°C being optimal for griseofulvin fermentation. firsthope.co.in Additionally, moderate aeration is necessary to support the metabolic activity of the producing fungus. firsthope.co.in

The table below outlines the general fermentation parameters for griseofulvin production:

| Parameter | Optimal Range/Condition |

| pH | 5.5 - 7.0 |

| Temperature | 24 - 28°C |

| Aeration | Moderate oxygen supply |

| Fermentation Method | Submerged fermentation |

Data compiled from general pharmaceutical biotechnology resources. firsthope.co.in

Furthermore, research into solid-state fermentation (SSF) has shown it to be a viable alternative to traditional submerged fermentation for griseofulvin production. One study found that using rice bran as a substrate, with an initial moisture content of 50% and supplemented with 0.1% choline (B1196258) chloride as a precursor, resulted in a comparable yield of griseofulvin in a shorter time frame (9 days) compared to submerged fermentation (28 days). nih.gov

Molecular and Cellular Mechanisms of Action of Griseofulvin

Interaction with Microtubule System Components

Griseofulvin's primary mechanism involves its interaction with microtubules (MTs), which are essential for various cellular processes, including mitosis ncats.ionih.govpatsnap.com. While its precise mechanism in sensitive fungi remains under investigation, studies have elucidated its effects on microtubule function in both fungal and mammalian cells drugbank.comnih.govnih.gov.

Griseofulvin (B1672149) exerts its antifungal effects by binding to tubulin, a protein that polymerizes to form microtubules ncats.iopatsnap.com. This binding interferes with microtubule function, thereby inhibiting mitosis in dermatophytes drugbank.comncats.iopatsnap.comnih.govmedeasy.health. Computational and experimental approaches suggest that Griseofulvin binds to tubulin at two distinct sites: one site overlaps with the paclitaxel (B517696) binding site at the beta-tubulin H6-H7 loop, and the second site is located at the alpha-beta intra-dimer interface nih.govresearchgate.netmdpi.comfrontiersin.org. Studies have shown that Griseofulvin binds weakly to mammalian brain tubulin, with an affinity constant of approximately 1.2 ± 0.19 x 104 M-1 nih.govnih.govscispace.com. This interaction can induce a conformational change in tubulin, increasing its sulfhydryl titer nih.gov. The drug has been observed to affect both alpha and beta subunits of tubulin equally nih.gov. The selective toxicity of Griseofulvin towards fungal cells, with minimal effects on human host cells, is attributed to its preferential binding to fungal tubulin compared to human tubulin patsnap.com.

Griseofulvin inhibits microtubule polymerization, although very high concentrations (>100 μM) are typically required to inhibit microtubule polymerization in vitro with MAP-free tubulin nih.govscispace.commdpi.com. However, much lower concentrations (1–20 μM) strongly suppress the dynamic instability of microtubules nih.gov. This suppression involves reducing the rate and extent of both growing and shortening phases of individual microtubules in live cells researchgate.net. Griseofulvin can significantly suppress the shortening rate and catastrophe frequency at the plus ends of microtubules at concentrations as low as 0.5 μM nih.gov. The inhibition of microtubule polymerization by Griseofulvin when microtubule-associated proteins (MAPs) are present may be related to its ability to affect MAP-tubulin interactions nih.govmdpi.com.

A key aspect of Griseofulvin's mechanism of action is its ability to disrupt mitotic spindle formation drugbank.comncats.iomdpi.compatsnap.comnih.govmedeasy.healthiarc.fr. This interference with the mitotic spindle inhibits fungal cell division, effectively halting the propagation of fungal cells patsnap.com. In mammalian cells, Griseofulvin-induced mitotic arrest is associated with several abnormalities, including misaligned chromosomes, multipolar spindles, and missegregated chromosomes, which can lead to cells containing fragmented nuclei mdpi.comnih.govresearchgate.netmdpi.comoup.com. These abnormalities suppress cell division dramatically and can lead to cell death mdpi.com. The disruption of the interphase microtubule network by Griseofulvin can also lead to the dispersion of supernumerary centrosomes, forcing tumor cells to undergo multipolar mitoses aacrjournals.orgkit.edu.

While Griseofulvin is known to bind to tubulin dimers, some reports suggest that it may also affect the function of microtubule-associated proteins (MAPs) mdpi.comiarc.froup.com. Higher concentrations of Griseofulvin were required to inhibit microtubule polymerization in MAP-free microtubules, suggesting a role for MAPs in its mechanism mdpi.com. Transcriptome analysis in plants indicated that Griseofulvin primarily affected the expression of MAP genes rather than tubulin genes, leading to microtubule alignment disruption mdpi.com. This suggests that Griseofulvin's ability to inhibit microtubule polymerization, particularly when MAPs are present, might be linked to its influence on MAP-tubulin interactions nih.gov.

Cellular Responses and Effects in Pre-clinical Models

In pre-clinical models, Griseofulvin induces various cellular responses, primarily centered around its antimitotic activity. It has been shown to inhibit the proliferation of various types of cancer cells and to inhibit tumor growth in athymic mice nih.govresearchgate.netfrontiersin.orgplos.org.

Griseofulvin inhibits cell cycle progression, primarily inducing mitotic arrest at the prometaphase/anaphase transition in parallel with its ability to inhibit cell proliferation ncats.ionih.govmdpi.comnih.govresearchgate.netmdpi.commdpi.comkit.edumims.comuni.lu. This mitotic arrest is concentration-dependent nih.govkit.edu. For instance, in HeLa cells, half-maximal inhibition of proliferation and mitosis occurs at approximately 25–30 μM Griseofulvin nih.gov. At its mitotic IC50, spindles in blocked cells often display nearly normal quantities of microtubules and organization nih.gov. However, this arrest is associated with mitotic abnormalities such as misaligned chromosomes and multipolar spindles mdpi.comnih.govresearchgate.netmdpi.com. Cells undergoing Griseofulvin-induced mitotic arrest have been observed to have increased concentrations of p53, indicating that they are undergoing apoptosis mdpi.comnih.govresearchgate.netmdpi.com.

Table 1: Summary of Griseofulvin's Effects on Microtubule Dynamics and Cell Proliferation in Pre-clinical Models

| Effect | Concentration Range / Value | Cell Line / System | Source |

| Suppression of MT dynamic instability | < 1 μM (IC50) | MAP-free bovine-brain MTs | nih.gov |

| Inhibition of proliferation/mitosis | 25-30 μM (IC50) | HeLa cells | nih.gov |

| Inhibition of proliferation | 35 μmol/L (IC50) | SCC114 cells | aacrjournals.orgkit.edu |

| Inhibition of proliferation | 75 μmol/L (IC50) | HeLa cells | aacrjournals.orgkit.edu |

| Inhibition of MT polymerization in vitro | > 100 μM | MAP-free tubulin | nih.gov |

| Tubulin binding affinity constant | 1.2 +/- 0.19 x 104 M-1 | Bovine brain tubulin | nih.gov |

Formation of Mitotic Abnormalities (e.g., Misaligned Chromosomes, Multipolar Spindles)

Griseofulvin exerts its antimitotic effects by binding to the αβ intra-dimer tubulin interface, thereby inhibiting microtubule polymerization and suppressing the dynamics of spindle microtubules mdpi.comnih.govnih.gov. This interference leads to a G2/M mitotic arrest and the induction of various mitotic abnormalities mdpi.comnih.govnih.govfrontiersin.orgpatsnap.com. Key abnormalities observed include misaligned chromosomes and the formation of multipolar spindles mdpi.comnih.govnih.govekb.egbiologists.comtandfonline.com. The presence of multipolar spindles can result in cells developing fragmented nuclei mdpi.comnih.govnih.govekb.eg.

In the context of tumor cells, Griseofulvin has been shown to induce multipolar spindles and mitotic arrest, a phenomenon not typically observed in fibroblasts and keratinocytes that possess normal centrosome composition mdpi.comnih.govaacrjournals.orgsciencedaily.comfocusbiomolecules.com. The effects of Griseofulvin are more pronounced on spindle microtubules compared to interphase microtubules nih.gov. In fungal cells, this disruption manifests as nuclear and mitotic abnormalities, followed by distortions in hyphal morphology droracle.aimsdvetmanual.com.

Cellular Apoptosis Pathways Induction

Griseofulvin is recognized for its ability to induce apoptosis, or programmed cell death, in a variety of tumor cell lines mdpi.comnih.govfrontiersin.orgekb.egaacrjournals.orgsciencedaily.comfocusbiomolecules.comresearchgate.netnih.govnih.goviiarjournals.orgiiarjournals.org. Cells that exhibit mitotic abnormalities and fragmented nuclei following Griseofulvin treatment often show an increased accumulation of p53 in the nucleus, a strong indicator of apoptotic initiation mdpi.comnih.govnih.govekb.egmdpi.com.

Research findings highlight several pathways through which Griseofulvin triggers apoptosis:

In the human malignant cell line HL-60, Griseofulvin concentrations ranging from 30 to 60 μM induced both mitotic G2/M arrest and apoptosis. This was linked to the activation of the NF-κB pathway, cdc2 activation, and the phosphorylation of Bcl-2 proteins, which are critical regulators of cell death mdpi.comnih.goviiarjournals.org.

Griseofulvin can activate pro-apoptotic proteins such as caspase-3, caspase-9, Bax, and cytochrome C, while simultaneously decreasing the expression of anti-apoptotic Bcl-2 protein in colorectal cancer cells and NCI-H446 cells, suggesting the involvement of the mitochondrial cytochrome-C pathway frontiersin.orgresearchgate.net.

In lymphoma, Griseofulvin may induce apoptosis by reducing the mitochondrial membrane potential frontiersin.org.

Treatment of adrenocortical cancer cells (NCI-H295R) with 40 μM Griseofulvin for 24 hours led to a significant, dose-dependent increase in apoptosis, up to 4.5-fold, as evidenced by caspase 3/7 cleavage frontiersin.orgnih.goviiarjournals.org.

Furthermore, Griseofulvin induces apoptosis in human germ cell tumor cells via a connexin 43-dependent molecular mechanism frontiersin.orgfocusbiomolecules.com. The abnormal microtubule stabilization promoted by Griseofulvin initiates a cascade of events culminating in apoptosis iiarjournals.orgiiarjournals.org.

Centrosomal Clustering Inhibition in Specific Cell Lines

Many tumor cells are characterized by the presence of multiple centrosomes, which can lead to the formation of multipolar mitotic spindles and subsequent defects in chromosome segregation aacrjournals.orgsciencedaily.comnih.govnih.gov. To circumvent this issue and maintain stable bipolar mitotic division, cancer cells often cluster these supernumerary centrosomes into two functional spindle poles aacrjournals.orgsciencedaily.comnih.govnih.govaacrjournals.org.

Griseofulvin has been identified as an inhibitor of this centrosomal clustering (coalescence) in various tumor cell lines aacrjournals.orgsciencedaily.comfocusbiomolecules.comnih.govnih.govaacrjournals.orgresearchgate.netcapes.gov.br. By inhibiting clustering, Griseofulvin forces these tumor cells to undergo multipolar mitoses, which subsequently leads to apoptotic cell death aacrjournals.orgsciencedaily.comfocusbiomolecules.comnih.govnih.govaacrjournals.orgresearchgate.netcapes.gov.br. Importantly, this effect is selectively observed in tumor cell lines and not in normal diploid fibroblasts and keratinocytes, which possess a regular centrosome content mdpi.comnih.govaacrjournals.orgsciencedaily.comfocusbiomolecules.comnih.govaacrjournals.org. The inhibition of centrosome clustering by Griseofulvin is not limited to the mitotic phase but also occurs during interphase aacrjournals.orgnih.gov. The depolymerization of interphase microtubules appears to be mechanistically involved in this centrosomal declustering aacrjournals.orgnih.gov.

Comparative studies on sensitivity to Griseofulvin highlight its selective action:

| Cell Line Type | Example Cell Lines | Griseofulvin IC50 (μM) | Sensitivity | Reference |

| Normal Fibroblasts | BJ, Hs68 | > 40 | Less Sensitive | iiarjournals.org |

| Breast Cancer Cells | MDA-MB231, BT-549 | < 20 | More Sensitive | iiarjournals.org |

| Oral Squamous Carcinoma | SCC114 | 35 | Sensitive | researchgate.net |

Furthermore, a Griseofulvin derivative, GF-15 (2′-benzyloxy-2′-demethoxygriseofulvin), has shown significantly increased potency in inducing spindle multipolarity and inhibiting centrosomal clustering. GF-15 demonstrated IC50 values for proliferation and survival in the range of 1 to 5 μmol/L across various tumor cell lines and was found to be 25-fold more potent than Griseofulvin against SCC114 cells, with an IC50 of 0.9 μM aacrjournals.orgresearchgate.net.

Ancillary Mechanistic Insights

Speculated Inhibition of Nucleic Acid Synthesis

Griseofulvin is hypothesized to inhibit fungal cell mitosis and nuclear acid synthesis patsnap.comdroracle.aidrugbank.com. It has been observed to interfere with the synthesis of both nucleic acids and proteins within fungal cells patsnap.com. Specifically, studies suggest that Griseofulvin inhibits the incorporation of uridine (B1682114) into the nucleic acid fraction of Microsporum gypseum cdnsciencepub.com.

In experiments with Botrytis cinerea, Griseofulvin treatment led to an increase in total deoxyribonucleic acid and phosphorus, but not in protein, carbohydrate, lipid, or ribonucleic acid content cdnsciencepub.com. Treated cells continuously synthesized DNA from labeled glucose and glycine (B1666218) for extended periods, resulting in a greater total DNA content compared to untreated cells. However, the incorporation of aspartic acid into nucleic acids was slightly reduced cdnsciencepub.com. It is notable that the antibiotic was not found to be directly bound to DNA or RNA cdnsciencepub.com.

Hypothesis on Fungal Cell Wall Synthesis Impairment

Griseofulvin is also reported to impair the synthesis of the fungal cell wall droracle.aimsdvetmanual.comtmda.go.tz. This impairment leads to characteristic morphological changes in fungal hyphae, including distortion, irregular swelling, and spiral curling msdvetmanual.comcdnsciencepub.com. The integrity and composition of the fungal cell wall, particularly the presence of chitin, are crucial for fungal survival and can influence the effectiveness of antifungal agents taylorandfrancis.com. Griseofulvin's direct action on inhibiting cell wall deposition contributes to its fungistatic properties tmda.go.tz.

Interactions with Cytokeratin Intermediate Filament Proteins (K8 and K18)

Griseofulvin and its metabolites, specifically 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG), exhibit favorable interactions with cytokeratin intermediate filament proteins K8 and K18 mdpi.comnih.govmdpi.comnih.gov. Molecular docking studies have demonstrated their binding potential to K8 and K18 in human, rat, and mouse models mdpi.comnih.gov.

The binding energies observed for these interactions range from -3.34 to -5.61 kcal mol⁻¹ mdpi.comnih.govnih.gov. A notable finding is the stronger binding affinity of Griseofulvin towards K18 in rodents (e.g., -5.23 kcal mol⁻¹ in rat and -5.54 kcal mol⁻¹ in mouse) compared to humans nih.gov. This differential binding affinity to K18 is speculated to contribute to the observed differences in the severity of liver injury and Mallory body (MB) formation between rodents and humans treated with Griseofulvin mdpi.comnih.govmdpi.comnih.gov.

Griseofulvin has also been shown to induce the phosphorylation of K8 (at Ser-79, Ser-436) and K18 (at Ser-33) in mouse models biomolther.org. These interactions can lead to changes in keratin (B1170402) solubility and the formation of Mallory bodies in hepatocytes mdpi.comrupress.org. Furthermore, the loss of K8 and K18 has been linked to increased collective emigration and invasiveness of breast cancer cells biomolther.org.

Table: Binding Affinities of Griseofulvin and Metabolites with Cytokeratin Intermediate Filament Proteins

| Compound | Protein | Species | Binding Energy (kcal mol⁻¹) | Reference |

| Griseofulvin | K8/K18 | Human | -3.34 to -5.61 (range) | mdpi.comnih.govnih.gov |

| Griseofulvin | K18 | Rat | -5.23 | nih.gov |

| Griseofulvin | K18 | Mouse | -5.54 | nih.gov |

| 6-DMG | K8/K18 | Human | -3.34 to -5.61 (range) | mdpi.comnih.govnih.gov |

| 4-DMG | K8/K18 | Human | -3.34 to -5.61 (range) | mdpi.comnih.govnih.gov |

Structure Activity Relationship Sar Studies of Griseofulvin and Its Analogues

Computational Approaches in SAR Studies

Molecular Docking Investigations with Biological Targets

Molecular docking studies provide insights into the binding affinities and interaction modes of Griseofulvin (B1672149) and its analogues with various biological targets. These investigations have explored Griseofulvin's interactions with targets relevant to its antifungal, antiviral, and anticancer potentials.

SARS-CoV-2 Targets: Computational approaches have evaluated Griseofulvin and its derivatives against key anti-SARS-CoV-2 targets, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike protein receptor-binding domain (RBD), and human angiotensin-converting enzyme 2 (ACE2). nih.govmdpi.comresearchgate.net Molecular docking analysis revealed that Griseofulvin (PubChem CID: 441140) exhibited a favorable docking score of -6.8 kcal/mol with the SARS-CoV-2 main protease. nih.govresearchgate.net Certain Griseofulvin derivatives demonstrated even stronger binding affinities. For instance, derivative M9 (PubChem CID: 144564153) showed a docking score of -9.49 kcal/mol with Mpro, while derivative A3 (PubChem CID: 46844082) exhibited a docking score of -8.44 kcal/mol against ACE2. nih.govresearchgate.net Hydrogen bond analysis indicated that compound A3 formed the highest number of hydrogen bonds, suggesting robust inhibitory efficacy against ACE2. nih.govresearchgate.net These findings suggest that Griseofulvin and its derivatives may have inhibitory effects on SARS-CoV-2 entry and viral replication. mdpi.com

Tubulin: Tubulin, a primary target of Griseofulvin in fungal cells, has also been a focus for understanding its anticancer effects. drugbank.complos.org Griseofulvin is known to disrupt microtubule dynamics by binding to tubulin, particularly at the taxol site, leading to cell death in cancer cells. mdpi.com Studies investigating the binding affinities of Griseofulvin and its derivatives with different human β-tubulin isotypes have shown favorable interactions and significant affinities. mdpi.com While amino acid sequence differences were observed in the Griseofulvin binding pocket of βI isotypes, other β-tubulin isotypes showed no such differences. mdpi.com Furthermore, Griseofulvin has been reported to bind to γ-tubulin, a protein crucial for centrosomal clustering, which makes it an attractive therapeutic target for cancer treatment. plos.org Molecular docking studies have indicated that the binding pockets of γ-tubulin are primarily formed by the H8, H9 helices, and S7, S8, S14 strands, with hydrophobic interactions driving the binding process. plos.org

Keratin (B1170402): Griseofulvin binds to keratin in human cells, and once it reaches the fungal site of action, it binds to fungal microtubules, altering the fungal mitosis process. nih.govdrugbank.com Griseofulvin and its metabolites, such as 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG), have shown favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), with binding energies ranging from -3.34 to -5.61 kcal/mol. mdpi.com This interaction may be linked to observed liver injury and Mallory body formation in hepatocytes. mdpi.com

Summary of Docking Scores:

| Compound Name | Target Protein | Docking Score (kcal/mol) | PubChem CID | Reference |

| Griseofulvin | SARS-CoV-2 Main Protease | -6.8 | 441140 | nih.govresearchgate.net |

| Griseofulvin Derivative M9 | SARS-CoV-2 Main Protease | -9.49 | 144564153 | nih.govresearchgate.net |

| Griseofulvin Derivative A3 | Human ACE2 | -8.44 | 46844082 | nih.govresearchgate.net |

| Griseofulvin Metabolites | Cytokeratin K8/K18 | -3.34 to -5.61 | N/A | mdpi.com |

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of ligand-protein complexes and elucidating detailed binding mechanisms and stability over time.

Complex Stability and Conformational Changes: MD simulation analyses have confirmed the structural stability of Griseofulvin and its derivatives when bound to various targets. For instance, simulations of Griseofulvin and its derivatives with SARS-CoV-2 targets (Mpro, RdRp, RBD, ACE2) indicated that these complexes are structurally stable. nih.govresearchgate.net Similarly, MD simulations investigating interactions with human β-tubulin isotypes showed the structural stability of most β-tubulin isotypes upon binding to Griseofulvin derivatives, such as the G1 derivative. mdpi.com

MD simulations also provide metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent-Accessible Surface Area (SASA) to assess the stability and conformational changes of proteins and ligands. For example, in studies of Griseofulvin derivatives binding to PBP2, the average Rg values remained mostly unchanged or slightly decreased, suggesting that ligand binding did not significantly alter the structural compactness of the protein. mdpi.com Mean SASA measurements for derivatives also remained almost unchanged when bound to PBP2. mdpi.com

Binding Mechanism Elucidation: MD simulations have been instrumental in exploring the binding sites and mechanisms of Griseofulvin. For example, in the context of γ-tubulin, MD simulations confirmed that the binding pockets are predominantly formed by the H8, H9 helices, and S7, S8, S14 strands, with hydrophobic interactions being the primary driving force for binding. plos.org These simulations can also reveal how excipients, such as hydrotropes like sodium cumene (B47948) sulfonate (SCS), can influence drug-protein interactions by altering binding sites and potentially weakening drug-protein interactions, as observed with hydrotrope-encapsulated Griseofulvin. plos.org

Synthesis and Derivatization Methodologies for Griseofulvin

Total Synthesis Pathways

The total synthesis of Griseofulvin (B1672149), a challenging endeavor due to its stereochemical complexity and fused ring system, has been achieved through several notable pathways. Early efforts focused on racemic mixtures, while later advancements led to enantioselective syntheses.

One significant approach to the total synthesis of Griseofulvin involved a Diels-Alder cycloaddition strategy, as reported by Danishefsky and Walker in 1979. This method built upon previous work on the synthesis of (±)-epi-griseofulvin. dtu.dk Another racemic total synthesis was reported by Kuo et al., while Yamato et al. also contributed to the field with their synthetic route. dtu.dk In a significant breakthrough, Pirrung and co-workers achieved the first and, to date, only total synthesis of enantiomerically pure (+)-Griseofulvin in 1991. dtu.dk Furthermore, a biomimetic synthesis of racemic Griseofulvin has been described, utilizing a ferricyanide-induced oxidative coupling of griseophenone (B13407120) A to dehydrogriseofulvin, closely mirroring the compound's biosynthetic pathway. libretexts.org

Synthetic Routes for Griseofulvin Analogues

The synthesis of Griseofulvin analogues aims to explore new chemical entities with potentially improved properties or to understand the structure-activity relationships of the core scaffold. These synthetic efforts employ a combination of classical organic synthesis techniques and sophisticated cycloaddition reactions. dtu.dk

Classical organic synthesis techniques have been widely applied in the derivatization of Griseofulvin and the creation of its analogues. These methods often involve modifications of the existing Griseofulvin structure or the assembly of new analogues from simpler precursors.

One general route for preparing Griseofulvin analogues is based on multicomponent reactions involving griseofulvic acid, aldehydes, and Meldrum's acid. researchgate.netdntb.gov.ua This approach allows for the introduction of diverse functionalities onto the griseofulvin skeleton. Another method involves the hydrolysis of Griseofulvin to griseofulvic acid, followed by alkylation reactions. For instance, the 2'-benzyloxy analogue of Griseofulvin can be synthesized by reacting griseofulvic acid with benzyl (B1604629) bromide in the presence of anhydrous potassium carbonate. nih.gov Further derivatization can include the preparation of oxime derivatives by refluxing the benzyloxy analogue with hydroxylamine (B1172632) hydrochloride, or the formation of Schiff bases by reacting Griseofulvin or its analogues with appropriate amines. nih.gov Additionally, chemical syntheses starting from appropriately substituted phenols and benzoyl halides, followed by reduction steps, have been developed to yield Griseofulvin and its analogues. google.com

Cycloaddition reactions, particularly the Diels-Alder reaction, have proven to be powerful tools in the synthesis of Griseofulvin and its analogues, especially for constructing the complex spirocyclic system.

The Diels-Alder cycloaddition of alkylidene ketones with modified 1,3-butadienes has been successfully employed to synthesize various Griseofulvin analogues. Examples include the synthesis of the 6-demethyl analogue, 2-demethoxy-6-demethyldihydro analogue, and dechloro-6-ethyl analogue. nih.govtandfonline.com Danishefsky's strategy for Griseofulvin total synthesis also heavily relied on the Diels-Alder reaction of highly oxygenated dienes. libretexts.org A key reagent in some of these cycloaddition strategies is trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, also known as Danishefsky's diene, which has been utilized in the synthesis of sulfone analogues of Griseofulvin (sulfogriseofulvins). sigmaaldrich.com These cycloaddition approaches offer a stereoselective and efficient route to building the core Griseofulvin scaffold and its derivatives.

Process Optimization for Griseofulvin Production

Griseofulvin is primarily produced industrially through the fermentation of fungal species, notably Penicillium griseofulvum. wikipedia.org Optimization of this fermentation process is crucial for enhancing yield and reducing production costs.

Research into process optimization has focused on various parameters, including the composition of the fermentation medium and the fermentation conditions. Studies using experimental designs like the Plackett-Burman method have identified key medium constituents that significantly influence Griseofulvin production. For Penicillium griseofulvum MTCC 1898, sucrose, K2HPO4, NaNO3, and FeSO4·7H2O were found to be critical. For Penicillium griseofulvum MTCC 2004, lactose (B1674315), glucose, and MnSO4·H2O were significant factors. jmb.or.kr Subsequent optimization using techniques like Central Composite Design has led to improved Griseofulvin yields by determining optimal concentrations of these medium constituents. For instance, yields increased by 1.26 to 1.38 times for different Penicillium griseofulvum strains after optimization. jmb.or.kr

Further optimization efforts have explored alternatives to traditional raw materials, such as using rice flour instead of lactose and corn steep liquor, and implementing fed-batch chlorine supplementation fermentation to boost fermentation titer and reduce costs. google.com Solid-state fermentation (SSF) on substrates like rice bran has also been investigated as a viable production method, with optimization of parameters such as initial moisture content and inoculum leading to comparable yields to submerged fermentation. nih.gov Beyond medium components, factors like cellular ATP/ADP ratio and pH (optimally between 5.5 and 6) have been identified as influential in Griseofulvin synthesis. nih.gov

Pre Clinical Pharmacokinetic and Distribution Studies in Animal Models

Absorption and Distribution Characteristics in Rodent Models

Studies in rodent models have provided detailed insights into the absorption and distribution patterns of Gris-PEG (griseofulvin). The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin (B1672149), such as that found in this compound, is approximately one and a half times that of conventional microsize griseofulvin bauschhealth.comnih.govfda.govwikidoc.org. This enhanced absorption is largely attributed to particle size reduction (micronization), which significantly improves the drug's gastrointestinal uptake tandfonline.com.

Time-Course Studies in Blood and Tissues

Time-course studies in rodent models have revealed the dynamic presence of griseofulvin in blood and various tissues. Following oral administration, the absorption of griseofulvin can be variable and incomplete due to its low water solubility, which is approximately 15 µg/ml at 37°C tandfonline.com. However, micronized formulations have shown improved absorption. For instance, when administered orally as an aqueous suspension to rats, approximately 60% of the griseofulvin dose was absorbed tandfonline.com.

Intravenous administration of griseofulvin at a dose of 20 mg/kg in rats allowed for the investigation of its penetration into blood, suction blister fluid (SBF), and skin tissue over a 300-minute period. The blood level/time course was best described by a two-compartment model. During the terminal phase, the concentrations of the drug in blood, SBF, and cutis declined in parallel, indicating a consistent elimination rate across these compartments nih.gov.

Table 1: Half-life of Griseofulvin in Rat Tissues (IV Administration)

| Compartment | Half-life (minutes) |

| Blood | 71.0 |

| Suction Blister Fluid | 70.4 |

| Cutis | 74.6 |

In studies evaluating self-emulsifying drug delivery systems (SEDDS) compared to commercial this compound tablets in rats, oral administration of griseofulvin at a dose equivalent to 10 mg/kg body weight resulted in comparable pharmacokinetic parameters, including area under the curve (AUC) and maximum plasma concentration (Cmax). The time to reach maximum concentration (Tmax) was approximately 4.4 hours, with some instances of earlier Tmax observed in fed states, particularly with a lipidic diet researchgate.netresearchgate.net.

Tissue-Specific Accumulation Patterns

Griseofulvin exhibits a notable affinity for keratin (B1170402) precursor cells, where it is deposited and tightly bound to newly formed keratin. This characteristic is crucial for its fungistatic action, making the new keratin resistant to fungal invasions bauschhealth.comnih.govfda.gov. Following absorption, griseofulvin concentrates in several specific tissues, including the skin, hair, nails, liver, fat, and skeletal muscles medcentral.com.

In guinea pigs and rats, griseofulvin has been detected in the skin after oral administration tandfonline.com. A study in rats following intravenous administration showed that the peak concentration in the cutis was 13.9 ± 0.5 µg/ml, achieved at 20 minutes post-injection nih.gov.

Chronic feeding studies in mice have shown that griseofulvin, when administered at levels ranging from 0.5% to 2.5% of the diet, can lead to the development of liver tumors, particularly in male mice. Subacute toxicity studies in mice also reported hepatocellular necrosis following oral administration of griseofulvin nih.govfda.govwikidoc.orgiarc.frdrugs.com. While these effects were observed in mice, they have not been consistently replicated in other species nih.govfda.govwikidoc.org. Additionally, thyroid tumors, including adenomas and some carcinomas, have been reported in male rats receiving griseofulvin at dietary levels of 0.2%, 1.0%, and 2.0% nih.govfda.goviarc.frdrugs.com. Disturbances in porphyrin metabolism have also been reported in griseofulvin-treated laboratory animals bauschhealth.comnih.govfda.govwikidoc.orgiarc.frdrugs.comdrugs.com.

Table 2: Key Tissue Accumulation Sites of Griseofulvin

| Tissue/Organ | Characteristic | Animal Models Studied |

| Keratin precursor cells | Deposited, tightly bound to new keratin, making it fungal-resistant bauschhealth.comnih.govfda.gov | Various |

| Skin | Detected after oral administration; peak concentration in cutis tandfonline.comnih.govmedcentral.com | Guinea pig, Rat |

| Hair | Concentrates in medcentral.com | Various |

| Nails | Concentrates in medcentral.com | Various |

| Liver | Concentrates in; chronic feeding can lead to tumors/necrosis in mice nih.govfda.govwikidoc.orgmedcentral.comiarc.frdrugs.com | Mouse, Rat |

| Fat | Concentrates in medcentral.com | Various |

| Skeletal Muscles | Concentrates in medcentral.com | Various |

| Thyroid | Tumors reported in male rats at higher dietary levels nih.govfda.goviarc.frdrugs.com | Rat |

Metabolic Pathways and Excretion Profiles in Animals

The metabolic fate and excretion of griseofulvin have been investigated in various animal species, highlighting the primary pathways involved in its elimination.

Identification of Metabolites

Griseofulvin undergoes extensive metabolism, primarily in the liver, through oxidative demethylation and conjugation with glucuronic acid medcentral.comdrugs.com. The major metabolite identified is 6-desmethylgriseofulvin (6-DMG), which has been found to be microbiologically inactive medcentral.comdrugs.com.

In cattle, studies using liquid chromatography coupled with mass spectrometry identified 4-demethylgriseofulvin (4-DMG) and 6-demethylgriseofulvin (6-DMG) as potential marker compounds for griseofulvin use, with the liver identified as the primary target matrix for detection nih.gov. In mice and rats, 4-desmethylgriseofulvin glucuronide and unconjugated 6-desmethylgriseofulvin are considered major metabolites iarc.fr.

Table 3: Identified Metabolites of Griseofulvin in Animals

| Metabolite Name | Activity | Primary Animal Models |

| 6-desmethylgriseofulvin (6-DMG) | Microbiologically inactive medcentral.comdrugs.com | Various, Cattle, Mouse, Rat |

| 4-desmethylgriseofulvin (4-DMG) | Not specified | Cattle, Mouse, Rat |

| 6-desmethylgriseofulvin glucuronide | Not specified | Mouse, Rat |

Excretion Routes and Half-life Determination

The elimination half-life of griseofulvin can vary depending on the species and route of administration. In rats, following intravenous administration, the half-life in blood, suction blister fluid, and cutis ranged from approximately 70 to 75 minutes nih.gov. More broadly, the biological half-life of griseofulvin in the blood is reported to be between 9 and 21 hours nih.gov.

Griseofulvin and its metabolites are primarily excreted via urine and feces nih.govmedcentral.comdrugs.commedscape.com. Less than 1% of the administered dose of unchanged griseofulvin is typically excreted in the urine medcentral.comdrugs.commedscape.com. In one study, approximately 30% of a single oral dose of microsize griseofulvin was excreted in the urine within 24 hours as 6-desmethylgriseofulvin and its glucuronide conjugate, with about 50% of the dose excreted in urine within 5 days medcentral.com. Additionally, approximately one-third of a single dose of griseofulvin is excreted in the feces within 5 days drugs.com. Excretion also occurs through perspiration drugs.commedscape.com.

Advanced Drug Delivery System Research in Animal Models

Research into advanced drug delivery systems for griseofulvin, including formulations like this compound, aims to optimize its pharmacokinetic profile and enhance its therapeutic efficacy. This compound itself represents an advanced formulation, being an ultramicrocrystalline preparation of griseofulvin, which significantly enhances its gastrointestinal absorption compared to conventional microsize forms bauschhealth.comnih.govfda.govwikidoc.org. It is also recognized as an amorphous solid dispersion (ASD), where griseofulvin is dispersed in polyethylene (B3416737) glycol (PEG), a strategy that dramatically increases its apparent solubility and dissolution rates nih.govmdpi.com.

Further research has explored self-emulsifying drug delivery systems (SEDDS) for oral administration of griseofulvin in animal models, particularly rats. These systems are designed to improve the dissolution and oral absorption of poorly water-soluble drugs like griseofulvin. Studies have shown that SEDDS formulations can achieve pharmacokinetic parameters (AUC, Cmax) comparable to those of commercial this compound tablets in rats, especially when administered with food researchgate.netresearchgate.net. Polyethylene glycols (PEGs), commonly used in such formulations to solubilize poorly soluble compounds, have been evaluated in animal studies and have not demonstrated metabolic changes when comprising up to 2% of the daily diet over one year researchgate.net. The broader field of nanoparticle-based drug delivery systems is also being investigated to enhance the bioavailability and targetability of various drugs, including antifungals mdpi.com.

Nanoparticle Formulations and Bioavailability Enhancement

Nanoparticle formulations of griseofulvin, including nanocrystals, nanosuspensions, and solid lipid nanoparticles (SLNs), have demonstrated significant potential in improving the bioavailability of the compound in animal models researchgate.netnih.govnih.govresearchgate.netnih.gov. These formulations aim to increase the dissolution rate and absorption of griseofulvin by reducing its particle size, thereby increasing the surface area available for absorption.

Studies in rats and mice have shown that subcutaneous (s.c.) administration of griseofulvin nano- and microsuspensions leads to improved bioavailability compared to conventional oral administration researchgate.netnih.govnih.gov. For instance, subcutaneous injection of griseofulvin nanocrystals in rats at a dose of 500 µmol/kg was observed to increase drug bioavailability researchgate.net. Similarly, in mice, s.c. administration of griseofulvin as nano- and microparticles resulted in a significant increase in bioavailability, ranging from 60% to 100%, in contrast to only 17% observed with oral dosing nih.gov.

Beyond subcutaneous routes, oral administration of griseofulvin-loaded nanoparticles has also shown promise. One study reported a three-fold increase in the systemic bioavailability of griseofulvin when administered orally as nanoparticles compared to the free drug researchgate.net. Furthermore, chitosan-coated solid lipid nanoparticles (CS-GF-SLN) were found to enhance the bioavailability of griseofulvin by approximately 1.7 to 2.0 times when compared to conventional formulations nih.gov.

The particle size of these formulations plays a crucial role in their pharmacokinetic performance. Generally, smaller particles tend to result in higher maximum plasma concentration (Cmax) and area under the plasma concentration-time profile (AUC) researchgate.net. Optimized solid lipid nanoparticles of griseofulvin have been reported with a particle size of 56.87 nm and a zeta potential of -34.8 mV nih.gov. Other griseofulvin-loaded nanoparticles have been characterized with an average size of 13.35 ± 0.94 nm and exhibited high entrapment efficiency, reaching 86.51 ± 0.93% researchgate.net.

The following table summarizes key findings related to bioavailability enhancement with various nanoparticle formulations:

| Formulation Type | Animal Model | Administration Route | Bioavailability Enhancement | Particle Size (nm) | Reference |

| Nanocrystals | Rats | Subcutaneous (s.c.) | Increased bioavailability | Not specified | researchgate.net |

| Nano/Microparticles | Mice | Subcutaneous (s.c.) | 60-100% vs. 17% (oral) | Not specified | nih.gov |

| Nanoparticles | Not specified | Oral | 3-fold increase | 13.35 ± 0.94 | researchgate.net |

| CS-GF-SLN | Not specified | Oral | 1.7-2.0 times increase | 56.87 | nih.gov |

Sustained Release Properties of Novel Formulations

In addition to improving bioavailability, nanoparticle formulations of griseofulvin have been investigated for their ability to provide sustained drug release, which can lead to prolonged therapeutic effects and potentially reduced dosing frequency.

Pre-clinical studies in rats demonstrated that subcutaneous administration of griseofulvin nano- and microsuspensions resulted in extended plasma profiles researchgate.netnih.gov. In mice, both nano- and microparticle suspensions of griseofulvin administered subcutaneously showed significantly sustained plasma profiles when compared to intravenous (i.v.) and oral (p.o.) administration nih.gov.

The nature of the nanoparticle formulation can influence the release kinetics. For instance, in rats, a higher concentration (500 µmol/kg) of griseofulvin administered as a microsuspension led to a maintained plateau in plasma concentration, suggesting a more sustained release profile. In contrast, the nanosuspension at the same high dose exhibited an obvious peak exposure followed by an extended elimination phase researchgate.netnih.gov. This indicates that while both forms can provide extended presence in the circulation, the specific particle size and formulation characteristics influence the shape of the pharmacokinetic curve.

In vitro studies on solid lipid nanoparticles (SLNs) of griseofulvin have also indicated sustained release properties, with the drug encapsulated within SLNs exhibiting sustained release over a period of three days nih.gov.

The following table highlights findings on sustained release properties:

| Formulation Type | Animal Model | Administration Route | Observed Release Property | Reference |

| Nano/Microsuspensions | Rats | Subcutaneous (s.c.) | Extended plasma profiles | researchgate.netnih.gov |

| Nano/Microparticles | Mice | Subcutaneous (s.c.) | Significantly sustained plasma profiles | nih.gov |

| Microsuspension (high dose) | Rats | Subcutaneous (s.c.) | Maintained plateau in plasma | researchgate.netnih.gov |

| Nanosuspension (high dose) | Rats | Subcutaneous (s.c.) | Peak exposure followed by extended elimination | researchgate.netnih.gov |

| Solid Lipid Nanoparticles (SLNs) | In vitro | N/A | Sustained release over three days | nih.gov |

Molecular Mechanisms of Antifungal Resistance to Griseofulvin

Intrinsic Resistance Factors

Intrinsic resistance refers to the innate ability of a fungal species to resist the action of an antifungal agent. In the case of griseofulvin (B1672149), the primary mechanism of intrinsic resistance is related to the drug's uptake into the fungal cell.

Role of Energy-Dependent Transport Systems

The susceptibility of dermatophytes to griseofulvin is largely dependent on an active, energy-dependent transport system that facilitates the uptake and intracellular accumulation of the drug. nih.govreviberoammicol.com In sensitive fungi, this transport process is prolonged and allows the concentration of griseofulvin to reach levels sufficient to disrupt microtubule function and inhibit fungal mitosis.

Conversely, fungal species that exhibit intrinsic resistance to griseofulvin, such as Candida albicans, lack this prolonged energy-dependent transport system. nih.govreviberoammicol.com Instead, they may possess a short, energy-independent transport mechanism that does not lead to significant intracellular accumulation of the drug. reviberoammicol.com This fundamental difference in drug transport is a key determinant of griseofulvin's spectrum of activity, which is largely limited to dermatophytes. The absence of this specific uptake system effectively prevents the drug from reaching its cellular target at a high enough concentration to exert its fungistatic effect.

Acquired Resistance Mechanisms (Biological Perspectives)

Acquired resistance develops in fungal populations that were initially susceptible to an antifungal agent, often as a result of prolonged or repeated exposure to the drug. While less common than with some other antifungal agents, acquired resistance to griseofulvin in dermatophytes has been reported. The biological mechanisms underlying this phenomenon are multifaceted.

Genetic Basis of Resistance Development in Fungi

The development of acquired resistance to griseofulvin in dermatophytes is thought to be primarily driven by genetic alterations that either reduce the intracellular concentration of the drug or modify its cellular target.

One potential mechanism is the upregulation of multidrug efflux pumps. These are membrane proteins that actively transport a wide range of substances, including antifungal drugs, out of the cell. While not extensively studied specifically for griseofulvin, research has shown that exposure of Trichophyton interdigitale to griseofulvin can lead to the increased transcription of multidrug resistance genes, such as mdr1 and mdr2. The overexpression of these efflux pumps could reduce the intracellular accumulation of griseofulvin, thereby diminishing its efficacy.

Another plausible, though not yet definitively proven in the context of griseofulvin resistance in dermatophytes, is the alteration of the drug's target site. Griseofulvin functions by binding to tubulin, the protein subunit of microtubules, and disrupting their formation, which is essential for mitosis. Mutations in the genes encoding α- or β-tubulin could potentially alter the binding site of griseofulvin, reducing its affinity for the target protein. This would render the drug less effective at inhibiting microtubule assembly. While this mechanism is well-established for other microtubule-targeting agents in different organisms, its specific role in acquired griseofulvin resistance in fungi remains an area for further investigation. Interestingly, one study on Trichophyton rubrum demonstrated that treatment with griseofulvin led to a dose-dependent decrease in the expression of the beta-tubulin gene. nih.gov

Comparison with Resistance Mechanisms of Other Antifungals

The mechanisms of resistance to griseofulvin show both similarities and differences when compared to other major classes of antifungal agents.

Azoles , which inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, face resistance primarily through two mechanisms. The first is the alteration of the target enzyme, lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene, through point mutations that reduce the drug's binding affinity. The second major mechanism is the overexpression of efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which actively remove azoles from the cell.

Polyenes , such as amphotericin B, bind directly to ergosterol in the fungal membrane, leading to pore formation and cell death. Resistance to polyenes is less common but is typically associated with a reduction in the ergosterol content of the fungal cell membrane, which diminishes the drug's binding target.

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Acquired resistance to echinocandins is almost exclusively due to mutations in the FKS genes (FKS1, FKS2, etc.), which encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme complex.

The following table provides a comparative overview of the primary resistance mechanisms for these antifungal classes:

| Antifungal Class | Primary Target | Primary Acquired Resistance Mechanisms |

|---|

| Griseofulvin | Microtubules (Tubulin) | - Reduced uptake (intrinsic)

Analytical Methodologies for Griseofulvin Quantification and Detection in Research Settings

Chromatographic Techniques

Chromatographic methods offer high selectivity and sensitivity, making them indispensable for separating and quantifying griseofulvin (B1672149) from complex matrices, including its impurities and metabolites.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) has been utilized for the tentative identification and quantitative determination of griseofulvin and related compounds, such as dechlorogriseofulvin (B1670131). researchgate.netnih.govasm.org This technique allows for the rapid assessment of compound presence and purity.

High-Performance Thin Layer Chromatography (HPTLC) densitometric methods have been specifically developed and validated for the assay of griseofulvin in tablet formulations, adhering to international guidelines such as those from the International Conference on Harmonisation (ICH) and United States Pharmacopeia (USP) specifications. researchgate.netajol.infoajol.info A common mobile phase system for HPTLC involves a mixture of diethyl ether and toluene (B28343) in a 4:1 ratio, applied on pre-coated TLC silica (B1680970) gel 60F254 glass plates. researchgate.netajol.infoajol.info The detection of griseofulvin is typically performed densitometrically at a wavelength of 299 nm, yielding an Rf value of 0.22. researchgate.netajol.infoajol.info

Research findings for HPTLC methods demonstrate good precision and accuracy:

Repeatability (RSD): 1.43% researchgate.netajol.infoajol.info

Intermediate Precision (RSD): 1.58% researchgate.netajol.infoajol.info

Accuracy: 98.11-102.66% for concentrations tested at 80%, 100%, and 120%. researchgate.netajol.infoajol.info

Table 1: HPTLC Densitometric Method Parameters for Griseofulvin Assay

| Parameter | Value | Source |

| Mobile Phase | Diethyl ether:toluene (4:1) | researchgate.netajol.infoajol.info |

| Stationary Phase | Pre-coated TLC silica gel 60F254 | researchgate.netajol.infoajol.info |

| Detection Wavelength | 299 nm | researchgate.netajol.infoajol.info |

| Rf Value | 0.22 | researchgate.netajol.infoajol.info |

| Repeatability (RSD) | 1.43% | researchgate.netajol.infoajol.info |

| Intermediate Precision (RSD) | 1.58% | researchgate.netajol.infoajol.info |

| Accuracy Range | 98.11-102.66% (at 80%, 100%, 120% conc.) | researchgate.netajol.infoajol.info |

Gas Chromatography (GC)

Gas Chromatography (GC), including Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC/MS), plays a role in the qualitative identification and simultaneous quantification of griseofulvin and its related compounds, such as dechlorogriseofulvin. researchgate.netnih.govasm.org GC/MS methods have been adapted for the analysis of pharmaceuticals, including griseofulvin, in environmental water samples. usgs.gov For quantification, GC methods can be coupled with fluorescence detection. rwandafda.gov.rw Griseofulvin-d3, a deuterated analog, is commonly employed as an internal standard in GC-MS applications to enhance the accuracy of quantification. medkoo.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely recognized and pharmacopoeia-specified method for the identification, purity assay, and content determination of griseofulvin in pharmaceutical preparations. iarc.fr

Reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated for the quantification of griseofulvin in various research matrices, including tablet formulations and biological samples like rat plasma. researchgate.netresearchgate.netnih.govnih.govresearchgate.net

A validated RP-HPLC method for griseofulvin in rat plasma utilized a C18 reversed-phase column (4.6 x 150 mm, 3.5 µm) with a mobile phase consisting of 20 mM aqueous sodium dihydrogen phosphate (B84403) and acetonitrile (B52724) (55:45, v/v, pH 3.5) delivered at a flow rate of 1.0 mL/min. researchgate.netnih.govnih.gov Fluorescence detection was employed with an excitation wavelength of 300 nm and an emission wavelength of 418 nm. researchgate.netnih.govnih.gov This method demonstrated linearity over a plasma griseofulvin concentration range of 10 to 2500 ng/mL, with a mean correlation coefficient of 0.9996. researchgate.netnih.govnih.gov The mean recovery of griseofulvin from rat plasma was found to be 99.2%. researchgate.netnih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for this method were determined to be 1 ng/mL and 10 ng/mL, respectively. researchgate.netnih.govnih.gov

Another RP-HPLC method for griseofulvin in tablet formulations employed a Spherisorb CN column (250 x 4.6 mm; 5µm) with a mobile phase of acetonitrile: 5% tetrahydrofuran (B95107) (THF) in water (30:70) at a flow rate of 1.0 ml/min, with detection at 293 nm. researchgate.net UV detection at 290 nm has also been reported for robust RP-HPLC methods. researchgate.net

Table 2: Representative HPLC Method Parameters for Griseofulvin Quantification

| Parameter | Value (Rat Plasma Method) | Value (Tablet Formulation Method) | Source |

| Column | C18 reversed-phase (4.6 x 150 mm, 3.5 µm) | Spherisorb CN (250 x 4.6 mm; 5µm) | researchgate.netresearchgate.netnih.govnih.gov |

| Mobile Phase | 20 mM NaH2PO4-acetonitrile (55:45, v/v, pH 3.5) | ACN: 5% THF in water (30:70) | researchgate.netresearchgate.netnih.govnih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | researchgate.netresearchgate.netnih.govnih.gov |

| Detection | Fluorescence (Excitation 300 nm, Emission 418 nm) | UV (293 nm) | researchgate.netresearchgate.netnih.govnih.gov |

| Linearity Range | 10-2500 ng/mL (in plasma) | Not specified in source for this method | researchgate.netnih.govnih.gov |

| Correlation Coefficient | 0.9996 | Not specified in source for this method | researchgate.netnih.govnih.gov |

| Mean Recovery | 99.2% (from rat plasma) | Not specified in source for this method | researchgate.netnih.govnih.gov |

| LOD | 1 ng/mL | Not specified in source for this method | researchgate.netnih.govnih.gov |

| LOQ | 10 ng/mL | Not specified in source for this method | researchgate.netnih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a highly sensitive and rapid approach for the quantification of griseofulvin, particularly in biological matrices such as human plasma. researchgate.netnih.gov A validated LC-MS/MS method for griseofulvin in human plasma utilized solid phase extraction for sample preparation. researchgate.netnih.gov The chromatographic separation was achieved on a Hypersil, hypurity C18 reverse phase column under isocratic conditions, using a mobile phase composed of 0.05% formic acid in water:acetonitrile (30:70, v/v). researchgate.netnih.gov Quantitation was performed using a triple quadrupole mass analyzer operating in multiple reaction monitoring (MRM) mode, detecting specific parent-to-product ion transitions for griseofulvin and an internal standard (e.g., propranolol (B1214883) hydrochloride or griseofulvin-d3). researchgate.netmedkoo.comnih.govnih.gov

Key performance characteristics of LC-MS/MS methods for griseofulvin include:

Linearity in plasma: 20-3000 ng/mL. researchgate.netnih.gov

Lower Limit of Quantification (LLOQ): 20 ng/mL. researchgate.netnih.gov

Absolute Recovery: 87.36% from spiked plasma samples. researchgate.net

Griseofulvin itself has also been utilized as an internal standard in LC-MS/MS methods for the quantification of other compounds, such as hydrogen sulfide (B99878) in ocular tissues, where its transition of m/z 353.0 → m/z 285.0 was monitored. nih.gov

Spectroscopic and Other Physico-Chemical Methods

Spectroscopic techniques provide direct and often rapid means for the detection and quantification of griseofulvin, particularly in simpler matrices or for initial screening.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) Spectroscopy is a straightforward and cost-effective method widely applied for the estimation of griseofulvin in bulk drug form and pharmaceutical dosage forms. ajrconline.orgijcrt.orgajrconline.org Griseofulvin exhibits characteristic absorbance maxima (λmax) in the UV region. Reported λmax values include 263.5 nm ajrconline.orgajrconline.org and 295 nm. ijcrt.orgjptcp.com

The Beer-Lambert's law has been observed to be obeyed over specific concentration ranges, such as 0.5-3.5 µg/ml ajrconline.orgajrconline.org and 1-6 µg/ml ijcrt.org. Common solvents used for UV-Vis analysis include a mixture of acetone:ethanol (B145695):0.1N HCl (1:1:8) ajrconline.orgajrconline.org or ethanol alone. ijcrt.org Methanol is also used for preparing calibration curves. jptcp.com

Typical analytical parameters reported for UV-Vis spectroscopic methods include:

Limit of Detection (LOD): 0.03 µg/ml ijcrt.org

Limit of Quantification (LOQ): 0.10 µg/ml ijcrt.org

UV-Vis spectrophotometry is also employed for the quantitative assessment of griseofulvin in more complex systems, such as when it is immobilized within microcarriers. researchgate.netmdpi.com

Table 3: UV-Visible Spectroscopy Parameters for Griseofulvin Quantification

| Parameter | Value 1 (Tablet Formulation) | Value 2 (Bulk/Tablet) | Value 3 (HPLC analysis) | Source |

| Absorbance Maxima (λmax) | 263.5 nm | 295 nm | 292 nm | ajrconline.orgijcrt.orgajrconline.orgjptcp.commdpi.com |

| Beer-Lambert's Law Range | 0.5-3.5 µg/ml | 1-6 µg/ml | Not specified | ajrconline.orgijcrt.orgajrconline.org |

| Solvent | Acetone:Ethanol:0.1N HCl (1:1:8) | Ethanol | Water/Ethanol mixture | ajrconline.orgijcrt.orgajrconline.orgmdpi.com |

| LOD | Not specified | 0.03 µg/ml | Not specified | ijcrt.org |

| LOQ | Not specified | 0.10 µg/ml | Not specified | ijcrt.org |

Emerging Research Directions and Non Antifungal Applications of Griseofulvin in Pre Clinical Studies

Antiproliferative Activity in Cancer Research Models

Recent studies have highlighted the potential of griseofulvin (B1672149) as an anticancer agent due to its ability to inhibit the proliferation of various cancer cells. cancertreatmentsresearch.comlabmedica.com This has led to investigations into its mechanism of action and its potential use in cancer chemotherapy, particularly given its low toxicity profile. nih.govnih.gov

Griseofulvin has demonstrated antiproliferative effects across a range of cancer cell lines in laboratory settings. cancertreatmentsresearch.comnih.gov The primary mechanism of this activity is its interference with microtubule function during mitosis, the process of cell division. labmedica.comdroracle.ai By disrupting the mitotic spindle, griseofulvin can induce mitotic arrest and, subsequently, apoptosis (programmed cell death) in cancer cells. cancertreatmentsresearch.comsciencedaily.com

Research has shown that griseofulvin can inhibit the growth of various tumor cells, including those from breast cancer, colorectal cancer, and lymphoma. cancertreatmentsresearch.comnih.gov For instance, in human breast cancer MCF-7 cells, griseofulvin was found to suppress microtubule dynamics, leading to mitotic arrest and the formation of fragmented nuclei with increased concentrations of the tumor suppressor protein p53. nih.gov In studies on colorectal cancer cells, griseofulvin induced apoptosis and arrested the cell cycle at the G2/M phase. researchgate.net

The table below summarizes the observed effects of griseofulvin on various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | Observed Effects |

| MCF-7 | Breast Cancer | Suppression of microtubule dynamics, mitotic arrest, apoptosis, increased p53 concentration. cancertreatmentsresearch.comnih.gov |

| HeLa | Cervical Cancer | Inhibition of cell proliferation, mitotic arrest at prometaphase/anaphase. cancertreatmentsresearch.comnih.gov |

| COLO 205 | Colorectal Cancer | Apoptosis, G2/M cell cycle arrest. cancertreatmentsresearch.com |

| NCI-H295R | Adrenocortical Carcinoma | Inhibition of viability and proliferation. cancertreatmentsresearch.com |

| Multiple Myeloma and Lymphoma cell lines | Hematological Cancers | Dose-dependent induction of apoptosis. |

| NCI-H446 | Small-cell lung cancer | Inhibition of proliferation. nih.gov |

| SCC114 | Oral squamous cell carcinoma | Inhibition of proliferation. nih.gov |

This table is for informational purposes only and represents findings from preclinical research. It does not imply clinical efficacy.

A promising area of cancer research is the use of combination therapies to enhance treatment efficacy. Griseofulvin has shown synergistic effects when combined with other anti-mitotic drugs, which also target microtubule function. cancertreatmentsresearch.comfrontiersin.org